molecular formula C10H19Cl2N3 B8179875 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride

Cat. No.: B8179875
M. Wt: 252.18 g/mol
InChI Key: LNUHHLFVOKQOSC-UHFFFAOYSA-N
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Description

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C10H17N3 It is a heterocyclic compound that contains both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with a pyrazole derivative. One common method is the alkylation of piperidine with 2-(1H-pyrazol-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can lead to various substituted pyrazole or piperidine derivatives .

Scientific Research Applications

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Similar in structure but with a different substitution pattern.

    1-ethyl-4-piperidin-4-yl-piperazine: Contains a piperidine ring but with different substituents.

    1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine: Another heterocyclic compound with a piperazine ring.

Uniqueness

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-pyrazol-1-ylethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10;;/h1,5,8,10-11H,2-4,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUHHLFVOKQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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